molecular formula C14H10Cl2F3N3 B1401791 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-benzamidine CAS No. 1311283-80-3

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-benzamidine

Cat. No. B1401791
M. Wt: 348.1 g/mol
InChI Key: ASZVPSJCVHDEMG-UHFFFAOYSA-N
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Description

“4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine” is a chemical compound with the molecular formula C14H10Cl2F3N3 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in certain applications .


Synthesis Analysis

The synthesis of “4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine” involves several steps, but the exact process can vary depending on the specific requirements of the reaction . Unfortunately, the detailed synthesis process is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of “4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine” is determined by its molecular formula, C14H10Cl2F3N3 . The molecule contains chlorine, fluorine, and nitrogen atoms, which can form various types of bonds and contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine” include a predicted boiling point of 427.9±45.0 °C, a predicted density of 1.40±0.1 g/cm3, and a predicted pKa of 4.13±0.50 .

Scientific Research Applications

Fluazinam's Structural Analysis

The compound, under the fungicide name fluazinam, exhibits a distinct dihedral angle between the pyridine and benzene ring planes, contributing to its molecular structure and potential reactivity. The crystal structure reveals significant hydrogen bonding and various interactions, forming a three-dimensional network, crucial for its fungicidal properties and interaction with biological systems (Jeon et al., 2013).

Influence on Potassium Channels

A series of N-pyridyl benzamide derivatives, including a structurally similar compound to the one mentioned, have been identified as potent KCNQ2/Q3 potassium channel openers. These compounds exhibit activity in animal models for epilepsy and pain. Although some showed unacceptable toxicities upon repeated dosing, the structural relationship provides insights into the modulation of potassium channels and its therapeutic implications (Amato et al., 2011).

Metabolic Pathways in Drug Development

The compound closely related to the one mentioned, flumatinib (a tyrosine kinase inhibitor), undergoes complex metabolic processes in human systems, including N-demethylation and amide hydrolysis. Understanding these pathways is crucial for the development of pharmacologically active compounds and their safety profiles in clinical settings (Gong et al., 2010).

properties

IUPAC Name

4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3N3/c1-20-13(8-2-4-10(15)5-3-8)22-12-7-9(14(17,18)19)6-11(16)21-12/h2-7H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZVPSJCVHDEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=C(C=C1)Cl)NC2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-benzamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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